molecular formula C19H25N5O4S B2481805 5-((3-(Dimethylamino)propyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941244-56-0

5-((3-(Dimethylamino)propyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2481805
CAS RN: 941244-56-0
M. Wt: 419.5
InChI Key: RQYNZEIQKUQHJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, which are structurally related to the compound of interest, involves the introduction of substituents like phthalimidoethyl or phthalimidopropyl at the oxazole ring's position 2. For instance, the reaction of 5-(morpholin-4-yl)-2-(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate results in the formation of various derivatives, showcasing the compound's synthetic versatility and the potential for generating diverse molecular structures through nucleophilic substitution reactions (Chumachenko et al., 2014).

Molecular Structure Analysis

The molecular structure of related oxazole derivatives reveals insights into the compound's configuration and geometry. Studies employing techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy, alongside mass spectral analysis and DFT calculations, provide a comprehensive understanding of the molecular geometry, electronic properties, and reactive sites, illustrating the compound's complex structural attributes and its potential for diverse chemical interactions (Fatma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound and its derivatives have been explored through various reactions, including nucleophilic substitution and cyclization. For instance, reactions with secondary amines or morpholine can lead to nucleophilic replacement or the formation of new derivatives through the cleavage of the oxazole ring, highlighting the compound's reactive nature and the influence of its structural components on its chemical behavior (Shablykin et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

5-Alkylamino-1,3-oxazole-4-carbonitriles, containing a phthalimidopropyl substituent similar to the one in the target compound, were synthesized and studied for their chemical properties and reactions. These compounds undergo specific reactions when treated with different reagents, leading to the formation of new chemical structures. For instance, the reaction with hydrazine hydrate leads to the formation of recyclization products with distinct chemical structures. This kind of research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, such as materials science, pharmaceuticals, and chemical synthesis (Chumachenko et al., 2014).

Reactivity with Nitrogen-Containing Bases

Research on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitriles, which are structurally related to the target compound, has shown that these compounds react differently with nitrogen bases. This variability in reactivity is essential for designing synthetic pathways and understanding the mechanisms of chemical reactions involving such complex molecules. The study of these reactions contributes to the broader field of heterocyclic chemistry and its applications in drug development and other areas (Shablykin et al., 2008).

properties

IUPAC Name

5-[3-(dimethylamino)propylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-23(2)9-3-8-21-19-17(14-20)22-18(28-19)15-4-6-16(7-5-15)29(25,26)24-10-12-27-13-11-24/h4-7,21H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYNZEIQKUQHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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